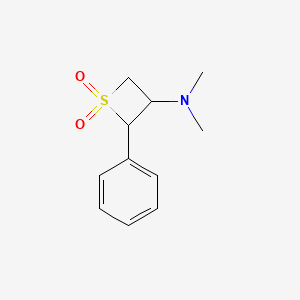
N-ethyl-2-phenyl-ethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-2-phenyl-ethanethioamide: is an organic compound with the molecular formula C10H13NS It belongs to the class of thioamides, which are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-phenyl-ethanethioamide can be achieved through several methods. One common approach involves the reaction of N-ethyl-2-phenyl-ethanamide with phosphorus pentasulfide (P2S5) under reflux conditions. The reaction typically proceeds as follows:
N-ethyl-2-phenyl-ethanamide+P2S5→this compound+by-products
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-ethyl-2-phenyl-ethanethioamide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding amine
Substitution: Products with substituted nucleophiles
Aplicaciones Científicas De Investigación
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioamide-containing compounds.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: N-ethyl-2-phenyl-ethanethioamide is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-ethyl-2-phenyl-ethanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
- N-phenylthioacetamide
- Thioacetanilide
- N-ethylthioacetamide
Comparison: N-ethyl-2-phenyl-ethanethioamide is unique due to the presence of both an ethyl group and a phenyl group attached to the ethanethioamide backbone. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds. For example, N-phenylthioacetamide lacks the ethyl group, which can influence its solubility and reactivity. Thioacetanilide, on the other hand, has a simpler structure with only a phenyl group attached to the thioamide moiety.
Propiedades
Número CAS |
5449-14-9 |
|---|---|
Fórmula molecular |
C10H13NS |
Peso molecular |
179.28 g/mol |
Nombre IUPAC |
N-ethyl-2-phenylethanethioamide |
InChI |
InChI=1S/C10H13NS/c1-2-11-10(12)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) |
Clave InChI |
ZJHJOVJUUIVJMU-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=S)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



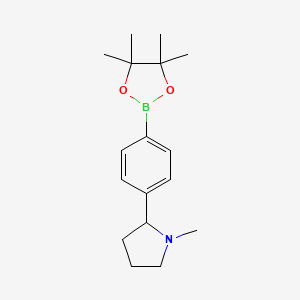

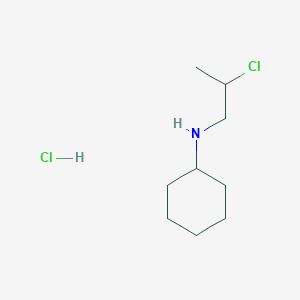
![Benzene,[bromo[(dibromomethyl)sulfonyl]methyl]-](/img/structure/B13990292.png)

![4-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine](/img/structure/B13990302.png)
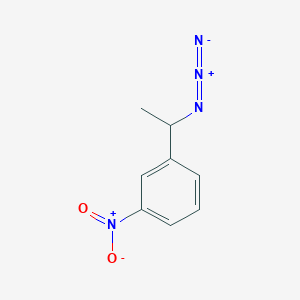
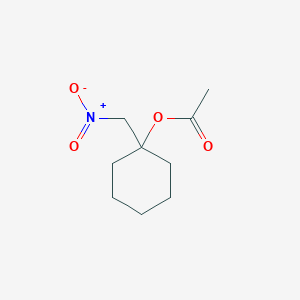
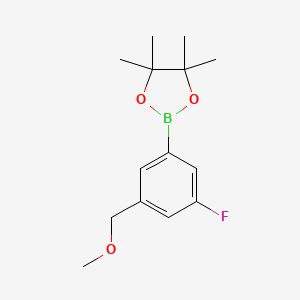
![8-tert-Butyl-3-methylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B13990338.png)
![ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate](/img/structure/B13990340.png)

